

# Spectroscopic and Synthetic Overview of 4-Bromo-2-nitro-5-(pentyloxy)aniline

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## Compound of Interest

Compound Name: 4-Bromo-2-nitro-5-(pentyloxy)aniline

Cat. No.: B572421

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## Abstract

This technical guide addresses the spectroscopic and synthetic aspects of the chemical compound **4-Bromo-2-nitro-5-(pentyloxy)aniline** (CAS No. 1255574-52-7). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in publicly accessible databases, this document provides a summary of its known properties. To offer valuable comparative insights, a detailed analysis of the spectroscopic data for the closely related analogue, 4-Bromo-2-nitroaniline, is presented. Furthermore, a plausible synthetic route for the target compound is proposed, based on established chemical transformations. This guide aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar compounds.

## Physicochemical Properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline

While experimental spectroscopic data remains elusive, some fundamental properties of **4-Bromo-2-nitro-5-(pentyloxy)aniline** have been reported. These are summarized in the table below.

Property	Value	Source
CAS Number	1255574-52-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrN <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	303.15 g/mol	<a href="#">[2]</a>
Predicted Boiling Point	408.0 ± 40.0 °C	<a href="#">[2]</a>
Predicted Density	1.445 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>

## Spectroscopic Data of the Analogous Compound: 4-Bromo-2-nitroaniline

In the absence of specific data for **4-Bromo-2-nitro-5-(pentyloxy)aniline**, the spectroscopic characteristics of 4-Bromo-2-nitroaniline (CAS No. 875-51-4) are provided for comparative purposes. The structural similarity between these two compounds makes this data a useful reference for predicting the spectral features of the target molecule.

### <sup>1</sup>H NMR and <sup>13</sup>C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The following table summarizes the available NMR data for 4-Bromo-2-nitroaniline.

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
<sup>1</sup> H NMR	7.95	d	2.4	CDCl <sub>3</sub>
	7.45	dd	9.0, 2.4	
	6.85	d	9.0	
	6.1 (br s)	-	-	
<sup>13</sup> C NMR	145.4, 138.5, 130.0, 126.9, 119.5, 109.1	-	-	CDCl <sub>3</sub>

Note: The broad singlet (br s) in the  $^1\text{H}$  NMR spectrum corresponds to the amine ( $-\text{NH}_2$ ) protons.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 4-Bromo-2-nitroaniline are listed below.

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
3480, 3365	N-H stretching (amine)
1625	N-H bending (amine)
1570, 1330	N-O stretching (nitro group)
~1300	C-N stretching (aromatic amine)
~820	C-H out-of-plane bending (aromatic)
~650	C-Br stretching

## Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Bromo-2-nitroaniline, the molecular ion peaks are expected at  $m/z$  216 and 218, corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in an approximate 1:1 ratio.

## Proposed Synthetic Pathway

A feasible synthetic route to obtain **4-Bromo-2-nitro-5-(pentyloxy)aniline** is proposed via a Williamson ether synthesis. This common and reliable method involves the reaction of an alkoxide with a primary alkyl halide.

## Experimental Protocol

### Step 1: Synthesis of 4-Bromo-5-hydroxy-2-nitroaniline

The starting material, 4-Bromo-5-hydroxy-2-nitroaniline, can be synthesized through the nitration of 4-bromo-3-aminophenol.

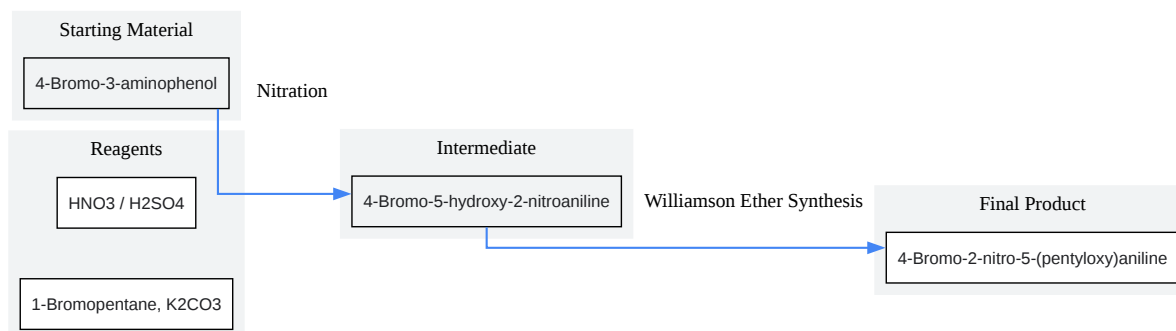
- Dissolve 4-bromo-3-aminophenol in a suitable solvent such as glacial acetic acid.
- Cool the solution in an ice bath.
- Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
- After the addition is complete, allow the reaction to stir at a controlled temperature until completion.
- Pour the reaction mixture onto ice and collect the precipitate by filtration.
- Purify the crude product by recrystallization.

#### Step 2: Williamson Ether Synthesis of **4-Bromo-2-nitro-5-(pentyloxy)aniline**

- Dissolve 4-Bromo-5-hydroxy-2-nitroaniline in a polar aprotic solvent like acetone or dimethylformamide (DMF).
- Add a base, such as potassium carbonate ( $K_2CO_3$ ), to deprotonate the hydroxyl group.
- To the resulting mixture, add 1-bromopentane (or another suitable pentyl halide).
- Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
- After cooling, filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Visualization of the Proposed Synthetic Pathway

The logical flow of the proposed synthesis is depicted in the following diagram.



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Caption: Proposed two-step synthesis of **4-Bromo-2-nitro-5-(pentyloxy)aniline**.

Disclaimer: The spectroscopic data presented herein is for the analogous compound 4-Bromo-2-nitroaniline and should be used for reference purposes only. The proposed synthetic protocol is based on established chemical principles and may require optimization for successful implementation. Experimental work should be conducted with appropriate safety precautions.

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## References

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